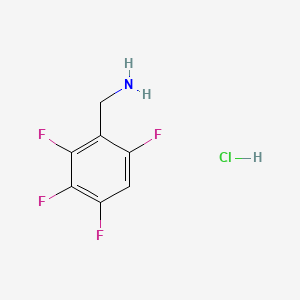

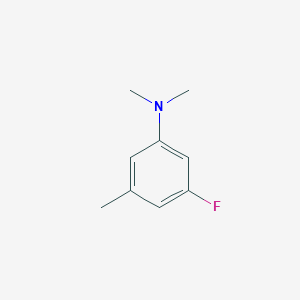

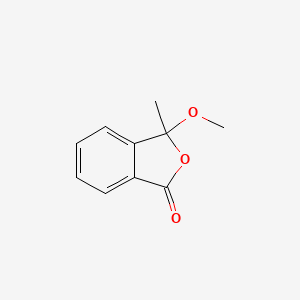

![molecular formula C13H14BrNS B3079898 N-[(4-bromothiophen-2-yl)methyl]-2-phenylethanamine CAS No. 1078162-18-1](/img/structure/B3079898.png)

N-[(4-bromothiophen-2-yl)methyl]-2-phenylethanamine

説明

“N-[(4-bromothiophen-2-yl)methyl]-4-fluoroaniline” is a compound that has a similar structure . It has a molecular weight of 286.17 .

Synthesis Analysis

A variety of imine derivatives have been synthesized via Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids . In the first step, commercially available 4-bromoaniline was condensed with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid .Chemical Reactions Analysis

The Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids has been investigated . A wide range of electron-donating and withdrawing functional groups were well tolerated in reaction conditions .科学的研究の応用

Chemical Synthesis and Characterization

N-[(4-bromothiophen-2-yl)methyl]-2-phenylethanamine and its derivatives have been explored in various chemical syntheses and characterizations, indicating their versatility in organic chemistry. For instance, the synthesis of Zn(II) complexes bearing C1-symmetric ligands derived from phenylethanamine demonstrates the compound's potential in forming complexes with metal ions, which were found to inhibit urease activity, showcasing a method to explore biological enzyme inhibition through synthetic coordination chemistry (Nayab et al., 2021). Additionally, the preparation of Schiff bases by condensation with different aldehydes, leading to compounds with potential antibacterial activity, highlights another aspect of its application in medicinal chemistry (Hussam et al., 2016).

Catalysis and Polymerization

The compound and its derivatives have been implicated in catalysis, particularly in palladium-catalyzed processes. For example, structural elucidation of chiral (imino)pyridine/phosphine palladium(II) complexes showcases the role of N-substituted phenylethanamine derivatives in catalyzing reactions such as methoxycarbonylation of styrene, suggesting its utility in facilitating complex organic transformations (Ngcobo et al., 2021). Another study highlighted its application in photopolymerization, providing insights into the development of new materials through polymer science (Guillaneuf et al., 2010).

Molecular Docking and Drug Design

Significant attention has been given to the synthesis of brominated thienyl chalcones, a new class of reversible MAO-B inhibitors, showcasing the compound's relevance in drug discovery. These inhibitors were synthesized and tested for their activity, highlighting the potential for developing treatments for neurodegenerative diseases (Mathew et al., 2016). Additionally, pharmacophore-based 3D-QSAR analysis of thienyl chalcones as MAO-B inhibitors further underscores the compound's utility in understanding and optimizing molecular interactions for therapeutic purposes (Mathew et al., 2017).

将来の方向性

A series of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs were synthesized in considerable yields through Suzuki cross-coupling reactions . Various electron-donating and withdrawing functional moieties were successfully incorporated under the employed reaction conditions . This suggests that similar compounds could be synthesized and studied in the future.

特性

IUPAC Name |

N-[(4-bromothiophen-2-yl)methyl]-2-phenylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNS/c14-12-8-13(16-10-12)9-15-7-6-11-4-2-1-3-5-11/h1-5,8,10,15H,6-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFXHJRWMXNPDCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCC2=CC(=CS2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

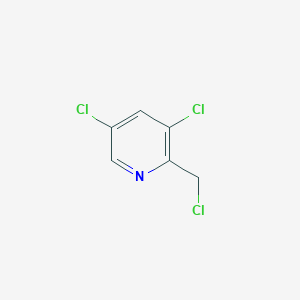

![ethyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B3079891.png)

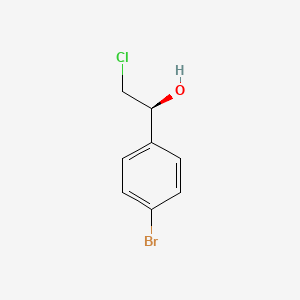

![1-Ethoxy-1-oxo-3-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)propan-2-aminium trifluoroacetate](/img/structure/B3079915.png)

![3-(Ethoxycarbonyl)-1-thia-4-azoniaspiro[4.5]decane chloride](/img/structure/B3079918.png)